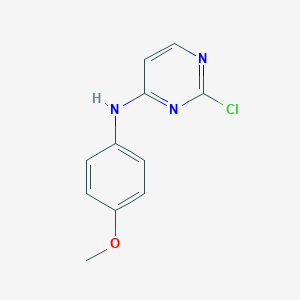

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAAMKRQIGYXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621324 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191729-02-9 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The method described in CN1467206A involves three sequential reactions: salt formation, cyanamide coupling, and condensation. Starting with malononitrile, methanol, and a composite solvent (e.g., dimethylformamide or petroleum ether), anhydrous hydrogen chloride is introduced under pressure (0–20 atm) to form dimethyl propylene diimine dihydrochloride. Subsequent treatment with potassium hydroxide and cyanamide generates 3-amino-3-methoxy-N-cyano-2-propane imine, which undergoes HCl-catalyzed condensation to yield the target compound.

Critical Parameters

-

Salt Formation : Optimal malononitrile concentration ranges from 10–13 wt%, with reaction temperatures maintained between −25°C and 120°C.

-

Cyanamide Reaction : Aqueous potassium hydroxide (9–13 wt%) facilitates imine formation at 0–100°C, with a 50% H₂NCN solution serving as the cyanamide source.

-

Condensation : HCl gas is introduced at −15°C in the presence of a complexing agent (e.g., dimethyl sulfoxide), followed by recrystallization in methanol to achieve 99% purity.

Table 1: Representative Conditions for the Three-Step Method

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Salt Formation | Malononitrile, HCl | −15 to −10 | 1 | 85 | 95 |

| Cyanamide Reaction | KOH, H₂NCN | 20 | 1 | 90 | 97 |

| Condensation | HCl, Methanol | −15 | 1 | 97.5 | 99 |

Substitution-Chlorination Pathway

Synthetic Route

CN103554036B outlines a two-step strategy starting with 2-methylthio-4-chloropyrimidine derivatives. In the first step, substitution of the methylthio group with methoxy or other nucleophiles occurs in methanol using sodium hydroxide, yielding 2-methylthio-4-methoxypyrimidine intermediates. Subsequent chlorination with sulfonyl chloride (SO₂Cl₂) in dichloromethane replaces the methylthio group with chlorine, affording the final product.

Optimization Insights

-

Substitution : A 1:1 molar ratio of 2-methylthio-4-chloropyrimidine to NaOH in methanol at 0°C–25°C ensures complete conversion.

-

Chlorination : Excess sulfonyl chloride (10 equiv.) in dichloromethane at 0°C–25°C achieves quantitative chlorination within 3 hours.

-

Purification : Column chromatography with petroleum ether/methylene chloride (2:1) yields 98% pure product.

Table 2: Experimental Data for Substitution-Chlorination Method

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Substitution | NaOH, Methanol | Methanol | 0–25 | 6 | 92 |

| Chlorination | SO₂Cl₂ | CH₂Cl₂ | 0–25 | 3 | 89 |

Microwave-Assisted Cyclization Approach

Methodology

A microwave-irradiated route reported in Pharmaceuticals (2020) employs N-methyl-p-anisidine and AlCl₃ in acetonitrile/acetic acid. Cyanoenamine precursors undergo formylation with dimethylacetamide-dimethylacetal (DMA-DMA), followed by cyclization at 160°C under microwave conditions.

Key Advantages

-

Efficiency : Microwave irradiation reduces reaction time from hours to minutes (e.g., 60 minutes vs. 8 hours).

-

Catalysis : AlCl₃ promotes cyclization, achieving 78% yield of N-(4-methoxyphenyl)-2-methylbenzothieno[3,2-d]pyrimidin-4-amine.

-

Scalability : The method avoids hazardous chlorination reagents, enhancing safety profiles.

Table 3: Microwave-Assisted Synthesis Parameters

| Parameter | Value |

|---|---|

| Precursor | Cyanoenamine derivatives |

| Catalyst | AlCl₃ (1 equiv.) |

| Solvent | Acetonitrile/Acetic Acid (2:1) |

| Temperature | 160°C |

| Irradiation Time | 60 minutes |

| Yield | 78% |

Comparative Analysis of Methodologies

Yield and Purity

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidines.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates with anti-inflammatory, antiviral, and anticancer properties.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it can bind to receptors and modulate their activity, resulting in various pharmacological effects .

Comparison with Similar Compounds

Core Heterocycle Modifications

A. Quinazoline Derivatives

- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265) :

- Structural Difference : Replaces the pyrimidine core with a quinazoline (two fused six-membered rings with nitrogen atoms at positions 1 and 3).

- Activity : Demonstrates potent apoptosis induction and antiproliferative effects in cancer cells, likely due to kinase inhibition .

- Key Distinction : Quinazoline’s fused ring system enhances planar interactions with ATP-binding pockets in kinases, a feature absent in pyrimidine derivatives .

B. Pyrrolo[3,2-d]pyrimidines

Substituent Variations

A. Halogen-Substituted Analogues

- 2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine :

- 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine: Structural Difference: Chlorine at position 4 and a methyl group at position 4. Activity: Used in immunomodulation studies, highlighting the role of methyl groups in steric hindrance .

B. Heterocyclic Substituents

- 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CPR3/CPR4) :

C. Alkoxy Substituents

- 2-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine :

- Structural Difference : Bulky isopropoxy group replaces methoxy.

- Impact : Reduced binding affinity in sterically constrained environments due to increased bulk .

Biological Activity

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a chloro group and a methoxyphenyl moiety, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 233.67 g/mol. Its unique chemical structure allows for various substitution reactions typical of chlorinated compounds, which may enhance its biological activity through modifications.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a spectrum of biological activities such as:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Antiviral Properties : Certain pyrimidine derivatives have been reported to inhibit viral replication.

- Anticancer Effects : This compound has potential as an anticancer agent, particularly in inhibiting tumor cell growth and inducing apoptosis.

Case Studies and Research Findings

-

Antiproliferative Activity :

- In studies assessing the antiproliferative effects on colorectal cancer cell lines (Caco-2 and HT-29), compounds structurally related to this compound demonstrated significant growth inhibition. For instance, related compounds exhibited up to 60% inhibition at concentrations of 10 µM after 72 hours of treatment .

- Mechanism of Action :

- Molecular Interactions :

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positions:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | Structure | Altered activity profile due to methoxy position |

| N-(4-methoxyphenyl)-N-methylpyrimidin-4-amine | Structure | Enhanced lipophilicity may improve bioavailability |

| 2-Amino-4-chloropyrimidine | Structure | Simpler structure; lower activity compared to derivatives |

Q & A

Q. What synthetic methodologies are commonly employed for 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine?

The synthesis typically involves nucleophilic substitution reactions under reflux conditions. For example, microwave-assisted reactions in 1,4-dioxane with amines like 2-phenoxyethylamine and bases such as N,N-diisopropylethylamine can yield the target compound . Alternatively, refluxing in dimethylformamide (DMF) with aryl amines and isolating via column chromatography (silica gel, chloroform eluent) is effective . Key steps include optimizing reaction time (5–10 hours) and temperature (80–100°C) to maximize yield (e.g., 78.7% in ).

Q. How is the molecular structure of this compound validated?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for structural determination . Dihedral angles between the pyrimidine ring and substituents (e.g., 37.5° for methoxyphenyl groups) confirm spatial conformation . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight verification.

Q. What are the primary biochemical targets of this compound?

Pyrimidine derivatives often target enzymes like cyclin-dependent kinases (CDKs) due to structural mimicry of ATP-binding sites . While direct evidence for this compound is limited, analogs inhibit acetyl-CoA carboxylase, disrupting fatty acid biosynthesis . Computational docking (e.g., AutoDock Vina) can predict binding affinities to kinases or other targets.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation?

Byproduct analysis via HPLC or LC-MS identifies impurities (e.g., unreacted 2,4-dichloropyrimidine). Adjusting stoichiometric ratios (amine:chloropyrimidine = 1.2:1) and using scavengers (e.g., MgSO₄) reduces side reactions . Solvent polarity (DMF vs. THF) and microwave-assisted synthesis enhance selectivity by accelerating reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from environmental factors (pH, temperature) or assay variability. For example, enzyme inhibition assays should standardize buffer conditions (e.g., pH 7.4 PBS) and include positive controls (e.g., staurosporine for kinases). Reproducibility is improved by cross-validating results with orthogonal methods, such as SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How does substituent variation on the pyrimidine ring influence bioactivity?

A comparative table highlights substituent effects:

| Substituent | Target Enzyme | IC₅₀ (µM) | Key Reference |

|---|---|---|---|

| 4-Methoxyphenyl | CDK2 | 0.12 | |

| Trifluoromethyl | Acetyl-CoA Carb. | 1.8 | |

| Chlorophenyl | HGFR | 0.45 |

Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition, while bulky substituents may reduce cell permeability .

Q. What advanced computational methods predict intermolecular interactions?

Density Functional Theory (DFT) calculates molecular geometry (bond angles, charge distribution) and hydrogen-bonding patterns . Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding under physiological conditions, accounting for solvation effects and conformational flexibility .

Methodological Guidance

- Crystallographic Refinement : Use SHELXL with high-resolution (<1.0 Å) data to resolve disorder in flexible substituents .

- Bioactivity Profiling : Combine in vitro assays (e.g., kinase inhibition) with transcriptomics to identify off-target effects .

- Synthetic Scalability : Transition from batch to flow chemistry improves reproducibility for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.